molecular formula C10H19NO3 B13521374 Ethyl 2-(4-piperidylmethoxy)acetate

Ethyl 2-(4-piperidylmethoxy)acetate

Cat. No.: B13521374
M. Wt: 201.26 g/mol
InChI Key: KJYXFUVHYMVEMB-UHFFFAOYSA-N
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Description

Ethyl 2-[(piperidin-4-yl)methoxy]acetate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(piperidin-4-yl)methoxy]acetate typically involves the reaction of piperidine derivatives with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of piperidine derivatives, including ethyl 2-[(piperidin-4-yl)methoxy]acetate, often employs catalytic hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(piperidin-4-yl)methoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(piperidin-4-yl)methoxy]acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential as a drug candidate due to its piperidine moiety, which is common in many pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(piperidin-4-yl)methoxy]acetate involves its interaction with molecular targets, such as enzymes or receptors. The piperidine ring can bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to ethyl 2-[(piperidin-4-yl)methoxy]acetate but without the ester group.

    Piperidinones: Compounds with a carbonyl group attached to the piperidine ring.

    Spiropiperidines: Piperidine rings fused with other ring systems.

Uniqueness

Ethyl 2-[(piperidin-4-yl)methoxy]acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(piperidin-4-ylmethoxy)acetate

InChI

InChI=1S/C10H19NO3/c1-2-14-10(12)8-13-7-9-3-5-11-6-4-9/h9,11H,2-8H2,1H3

InChI Key

KJYXFUVHYMVEMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC1CCNCC1

Origin of Product

United States

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